1-Phenyl-3-pyridin-3-ylthiourea
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Overview
Description
1-Phenyl-3-pyridin-3-ylthiourea is an organic compound with the molecular formula C12H11N3S It is characterized by the presence of a phenyl group attached to a thiourea moiety, which is further connected to a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-pyridin-3-ylthiourea can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 3-aminopyridine. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as ethanol or acetonitrile, and may require heating to facilitate the reaction. The general reaction scheme is as follows:
C6H5NCS+C5H4NNH2→C6H5NHC(S)NHC5H4N
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-pyridin-3-ylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine group.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
1-Phenyl-3-pyridin-3-ylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the synthesis of other organic compounds or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Phenyl-3-pyridin-3-ylthiourea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalysis. The exact pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
1-Phenyl-3-pyridin-3-ylthiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-pyridin-2-ylthiourea: Similar structure but with the pyridinyl group at the 2-position.
1-Phenyl-3-pyridin-4-ylthiourea: Pyridinyl group at the 4-position.
1-Phenyl-3-methylthiourea: Methyl group instead of the pyridinyl group.
These compounds share similar chemical properties but may differ in their reactivity and biological activity due to the position and nature of the substituents
Properties
CAS No. |
13140-69-7 |
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Molecular Formula |
C12H11N3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
1-phenyl-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C12H11N3S/c16-12(14-10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h1-9H,(H2,14,15,16) |
InChI Key |
WEBCASPSGDNATE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CN=CC=C2 |
Origin of Product |
United States |
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